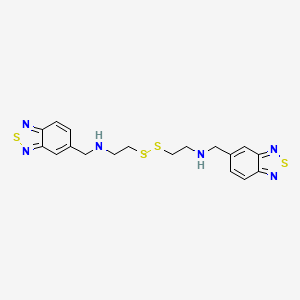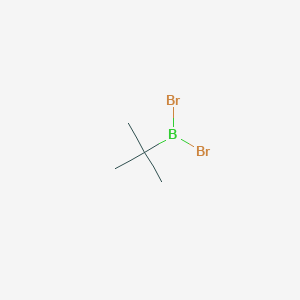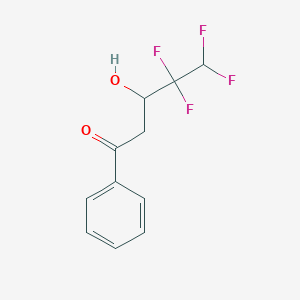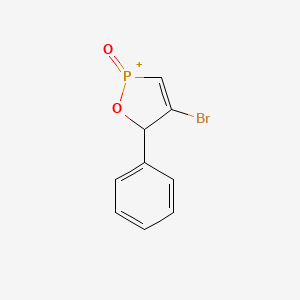
4-Bromo-2-oxo-5-phenyl-2,5-dihydro-1,2-oxaphosphol-2-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-oxo-5-phenyl-2,5-dihydro-1,2-oxaphosphol-2-ium is a heterocyclic compound that contains bromine, oxygen, and phosphorus atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-oxo-5-phenyl-2,5-dihydro-1,2-oxaphosphol-2-ium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated phenyl compound with a phosphorus-containing reagent under specific conditions to form the desired heterocyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating or refluxing to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-oxo-5-phenyl-2,5-dihydro-1,2-oxaphosphol-2-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing compounds.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
4-Bromo-2-oxo-5-phenyl-2,5-dihydro-1,2-oxaphosphol-2-ium has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which 4-Bromo-2-oxo-5-phenyl-2,5-dihydro-1,2-oxaphosphol-2-ium exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(5-Bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3: This compound shares a similar brominated phenyl structure.
2-Phenylpyridine: Another compound with a phenyl ring linked to a heterocyclic structure.
Uniqueness
4-Bromo-2-oxo-5-phenyl-2,5-dihydro-1,2-oxaphosphol-2-ium is unique due to the presence of both phosphorus and bromine atoms within its heterocyclic ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
93199-47-4 |
|---|---|
Formule moléculaire |
C9H7BrO2P+ |
Poids moléculaire |
258.03 g/mol |
Nom IUPAC |
4-bromo-5-phenyl-5H-oxaphosphol-2-ium 2-oxide |
InChI |
InChI=1S/C9H7BrO2P/c10-8-6-13(11)12-9(8)7-4-2-1-3-5-7/h1-6,9H/q+1 |
Clé InChI |
USJMWTJJVURGTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(=C[P+](=O)O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid](/img/structure/B14342482.png)
![1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14342486.png)
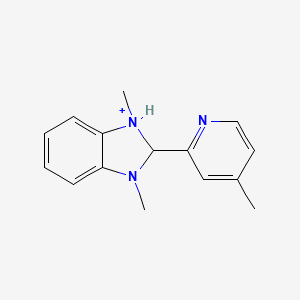

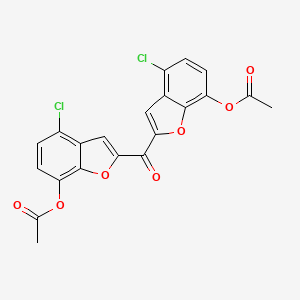
![2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14342495.png)
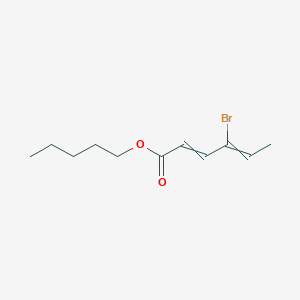
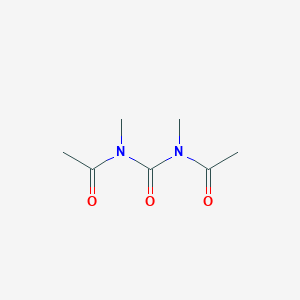
![N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide](/img/structure/B14342519.png)
mercury](/img/structure/B14342529.png)

